![molecular formula C15H19N5 B5563424 N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5563424.png)

N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

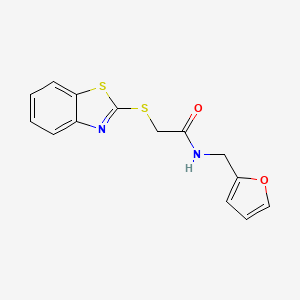

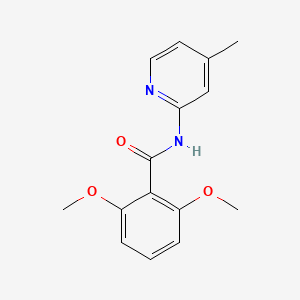

The synthesis of compounds related to N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine involves intricate processes that yield structurally complex molecules. For instance, Han et al. (2019) discuss a stereoselective synthesis approach for functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones through a nucleophilic addition-cyclization process, indicating a method that could be relevant for the synthesis of our target compound (Han et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and potential applications. The investigation into the molecular interaction of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, offers insights into the conformational preferences and structural features essential for activity, which can be extrapolated to study the molecular structure of our compound of interest (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving compounds with a piperazine ring, such as the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines, highlight the potential for novel carbonylation reactions at a C−H bond, which could be pertinent to understanding the reactivity of N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine (Ishii et al., 1997).

Physical Properties Analysis

The investigation into the physical properties of related compounds provides a foundation for understanding the behavior of N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine. Studies such as the synthesis, crystal structure, and vibrational analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid reveal critical information about the crystalline structure, which can influence the physical properties of similar compounds (Ban et al., 2023).

科学的研究の応用

Stereoselective Synthesis of Heterocycles

An efficient asymmetric approach has been developed to access functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones through a nucleophilic addition-cyclization process involving N, O-acetal with ynamides. This method provides a pathway to produce derivatives with excellent regioselectivities and outstanding diastereoselectivities, showcasing the versatility of pyrrolidine and piperidine derivatives in synthesizing complex heterocyclic structures (Han et al., 2019).

Condensation Reactions

The condensation of 2-aminofluorene with α, ω-dibromoalkanes in the presence of calcium hydroxide or sodium ethoxide leads to the formation of N, N′-(2-fluorenyl) derivatives of piperazine, among other cyclic amines. This reaction demonstrates the chemical versatility and reactivity of piperazine derivatives in forming complex structures (Barak, 1968).

Molecular Interactions and Catalysis

Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound structurally related to the queried chemical) with the CB1 cannabinoid receptor provide insights into the molecular interactions that can inform the design of receptor-specific drugs. The research also highlights the potential of using specific structural motifs for targeting cannabinoid receptors (Shim et al., 2002).

Material Science

The synthesis of polyamide charring agents, which are closely related structurally to the queried compound, and their application in enhancing the flame-retardant efficiency of materials illustrate the potential of piperazine derivatives in material science applications. Such compounds can significantly impact the development of safer and more effective flame-retardant materials (Dong et al., 2017).

Advanced Organic Synthesis

Research on the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines highlights the compound's role in novel carbonylation reactions, which involve dehydrogenation and carbonylation at a C−H bond. Such reactions underscore the importance of these derivatives in developing new synthetic methodologies for organic chemistry (Ishii et al., 1997).

特性

IUPAC Name |

(E)-1-(1-methylpyrrol-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-18-8-4-5-14(18)13-17-20-11-9-19(10-12-20)15-6-2-3-7-16-15/h2-8,13H,9-12H2,1H3/b17-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSMYCLKUZHNOA-GHRIWEEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=NN2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1/C=N/N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)

![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5563359.png)

![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5563382.png)

![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)

![ethyl 1-[(dimethylamino)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5563402.png)

![1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5563405.png)

![4-[(2-pyridinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5563409.png)

![8-(5-acetyl-2-pyridinyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563413.png)